Tricholomalide A
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1R,2S,6S,7R,11R,13S,14S)-6-hydroxy-7,13-dimethyl-5-methylidene-14-propan-2-yl-3,10-dioxatetracyclo[11.3.0.02,6.07,11]hexadecane-9,16-dione |
InChI |
InChI=1S/C20H28O5/c1-10(2)12-6-13(21)16-17-20(23,11(3)9-24-17)19(5)8-15(22)25-14(19)7-18(12,16)4/h10,12,14,16-17,23H,3,6-9H2,1-2,4-5H3/t12-,14+,16-,17-,18-,19+,20+/m0/s1 |
InChI Key |
FNWXCFNQVRNNMR-AAQVCALCSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC(=O)[C@@H]2[C@]1(C[C@@H]3[C@@](CC(=O)O3)([C@@]4([C@H]2OCC4=C)O)C)C |
Canonical SMILES |
CC(C)C1CC(=O)C2C1(CC3C(CC(=O)O3)(C4(C2OCC4=C)O)C)C |
Synonyms |
tricholomalide A |
Origin of Product |
United States |
Ii. Structural Elucidation and Stereochemical Analysis of Tricholomalide a
Initial Structural Assignments and Challenges
Tricholomalide A was first isolated from the mushroom Tricholoma sp., along with related compounds Tricholomalide B and C. researchgate.netnih.gov Initial structural elucidation was primarily based on one- and two-dimensional Nuclear Magnetic Resonance (NMR) data. researchgate.net These early studies proposed a novel seconeodolastane diterpene framework. researchgate.net However, the initial assignment of the relative and absolute configuration presented considerable challenges.
A key challenge arose from the structural complexity of the molecule, which contains a unique hydroazulene core and multiple stereocenters. The initial assignment of the absolute configuration of this compound was tentatively made using chiroptical methods, specifically by applying the CD ketone octant rule to the n-π* transition of the saturated ketone chromophore. researchgate.net This led to a proposed stereochemistry that was later questioned.
Further complicating the initial analysis was the close structural relationship between the tricholomalides and another group of diterpenes, the trichoaurantianolides. researchgate.netnih.gov Comparative analysis and biogenetic considerations suggested that the absolute stereochemistry of the tricholomalides was likely identical to that of the trichoaurantianolides, which would mean the initially proposed configuration for this compound was incorrect. researchgate.net These inconsistencies and the lack of a definitive, unambiguous structural proof necessitated a re-evaluation of the proposed structure.
Methodologies for Structural Revision
The initial structural misassignment of this compound prompted further research employing a range of advanced spectroscopic and analytical methods. These techniques were crucial in revising the structure and definitively establishing its correct stereochemistry. The total synthesis of this compound ultimately played a pivotal role in confirming the revised structure. nih.gov
Application of Advanced Spectroscopic Techniques
Modern spectroscopic techniques provide detailed information about molecular structure, connectivity, and stereochemistry. bath.ac.ukopenaccessjournals.com In the case of this compound, a combination of NMR, CD, and MS, culminating in X-ray crystallography, was instrumental in resolving the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in both the initial and revised structural assignments of this compound. rssl.comeurolab-d.de While initial 1D and 2D NMR data provided the basis for the first proposed structure, more detailed analysis of NMR spectra of the synthesized compound was critical for the structural revision. researchgate.netnih.gov
Upon successful total synthesis of the proposed structure of this compound, a direct comparison of its ¹H and ¹³C NMR spectra with those of the natural product revealed discrepancies. nih.gov Conversely, the NMR spectra of a diastereomer of the originally proposed structure perfectly matched the reported data for the natural this compound. nih.gov This comparison was a key piece of evidence that led to the revision of the stereochemistry at the C-2 position. nih.govresearchgate.net
Table 1: Comparison of Selected ¹H NMR Data for Synthetic and Natural this compound
| Proton | Originally Proposed Structure (Calculated/Predicted) | Revised Structure (Synthetic) | Natural Product |
|---|---|---|---|
| H-2 | Value A | Value B | Value B |
| H-11 | Value C | Value D | Value D |
Note: Specific chemical shift values are highly dependent on experimental conditions and are presented here conceptually to illustrate the comparison process.
Table 2: Comparison of Selected ¹³C NMR Data for Synthetic and Natural this compound
| Carbon | Originally Proposed Structure (Calculated/Predicted) | Revised Structure (Synthetic) | Natural Product |
|---|---|---|---|
| C-1 | Value X | Value Y | Value Y |
| C-2 | Value Z | Value W | Value W |
| C-5 | Value P | Value Q | Value Q |
Note: Specific chemical shift values are highly dependent on experimental conditions and are presented here conceptually to illustrate the comparison process.
Circular Dichroism (CD) spectroscopy, a technique sensitive to the three-dimensional arrangement of atoms in chiral molecules, was employed in an attempt to determine the absolute configuration of this compound. nih.govmtoz-biolabs.com The initial application of the ketone octant rule to the CD spectrum of this compound led to an incorrect assignment of its absolute stereochemistry. researchgate.net
A re-evaluation of the CD data, specifically interpreting it by applying the empirical rule for twisted cyclopentanones, suggested an inversion of the originally assigned configuration. researchgate.net this compound exhibited a positive Cotton effect at 302 nm, which was indicative of a "positively twisted" conformation of the cyclopentanone (B42830) ring, similar to that observed in trichoaurantianolides. researchgate.net This chiroptical data provided strong, albeit not definitive, evidence for the revised stereochemical assignment. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. youtube.comspectroscopyonline.com In the study of this compound, high-resolution mass spectrometry (HRMS) was crucial for validating the molecular formula. frontiersin.org The accurate mass measurements obtained from HRMS confirmed the elemental composition of C₂₀H₂₈O₅, which was consistent for both the natural product and the synthetically prepared compound. researchgate.netnih.gov This validation ensured that the structural elucidation efforts were based on the correct molecular formula, preventing potential errors in interpretation arising from an incorrect elemental composition.
The most conclusive evidence for the revised structure of this compound came from single-crystal X-ray diffraction analysis. veranova.comlibretexts.org This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the spatial arrangement of atoms and the absolute stereochemistry of a molecule. numberanalytics.com
Although obtaining suitable crystals of natural products can be challenging, researchers were successful in obtaining a crystal of a synthetic intermediate of this compound. nih.gov The X-ray crystallographic analysis of this intermediate definitively established the relative stereochemistry of the molecule. nih.gov Subsequently, the structure of the synthetic this compound, which was confirmed to be identical to the natural product via NMR spectroscopy, was also confirmed by X-ray diffraction. nih.govresearchgate.net This provided the final, irrefutable proof for the revised structural and stereochemical assignment of this compound, establishing the stereochemistry at C-2 to be opposite to what was originally proposed. researchgate.net
Elucidation of Revised Structures and Stereochemistry
The initial structural assignment of this compound, isolated from the mushroom Tricholoma sp., was later found to be incorrect. nih.govacs.org Groundbreaking work, particularly through total synthesis, led to a necessary revision of its structure and stereochemistry. nih.gov This correction was crucial for understanding its unique molecular architecture.
Initially, the structure was proposed based on spectroscopic data. acs.org However, efforts to synthesize the proposed molecule revealed inconsistencies. A total synthesis effort accomplished by the Danishefsky laboratory was pivotal in challenging the original assignment. nih.govacs.org They synthesized the proposed structure of Tricholomalide B, a closely related compound that can be converted to this compound. nih.govacs.org The nuclear magnetic resonance (NMR) spectra of their synthetic compound did not match the spectra of the natural product. nih.gov
This discrepancy prompted a re-evaluation and the synthesis of a different stereoisomer. The successful synthesis of (±)-Tricholomalide B, which matched the natural product's spectral data, and its subsequent conversion to (±)-Tricholomalide A, confirmed the revised structures. nih.govorganic-chemistry.org The key correction was the inversion of the stereochemistry at the C-2 position. mdpi.comresearchgate.net The originally proposed structure had the opposite configuration at this stereocenter. researchgate.net The revised structures for this compound and B were ultimately confirmed by X-ray diffraction analysis. nih.gov
Further analysis, including comparisons with related compounds like trichoaurantianolides and advanced circular dichroism (CD) studies, supported the revised stereochemical assignment. mdpi.comresearchgate.net Biogenetic considerations also suggest that the absolute configuration of tricholomalides is likely identical to that of the trichoaurantianolides. researchgate.net
| Feature | Originally Proposed Structure | Revised Structure |
|---|---|---|
| Stereocenter C-2 | Incorrectly assigned configuration | Configuration inverted from original proposal mdpi.comresearchgate.net |
| Tetrahydrofuran-cycloheptane Ring Junction | Not explicitly defined as trans | Confirmed as a trans junction, a surprising feature thought to arise from thermodynamic control during cyclization from Tricholomalide B nih.govacs.org |
| Method of Confirmation | Primarily spectroscopic analysis (NMR, CD) acs.org | Total synthesis and comparison of spectral data (1H and 13C NMR), confirmed by X-ray crystallography nih.govnih.gov |
Comparative Structural Analysis with Related Tricholomalides (e.g., Tricholomalide B, C, D-G)
This compound is part of a larger family of seconeodolastane diterpenoids isolated from Tricholoma species. These related compounds share a common core but differ in their oxidation patterns and stereochemistry.
Tricholomalide B: This is the most closely related analogue. The key difference is that Tricholomalide B possesses a diol group, which, upon cyclization under basic conditions or during storage in DMSO, forms the tetrahydrofuran (B95107) ring characteristic of this compound. nih.govacs.org The structural revision of this compound was intrinsically linked to that of Tricholomalide B, as the synthesis of the latter was the key to identifying the correct stereochemistry for both. nih.gov
Tricholomalide C: Isolated along with A and B, Tricholomalide C shares the same seconeodolastane skeleton. acs.org However, it is the C-8 epimer of a related compound, trichoaurantianolide B, and differs from Tricholomalides A and B in the stereochemistry at this position. acs.org
Tricholomalides D–G: These are more recently discovered members of the family, isolated from Tricholoma ustaloides. mdpi.comresearchgate.netnih.gov They exhibit further structural diversity.
Tricholomalides D, E, and G feature a γ-lactone ring that is cis-fused at positions C-2 and C-7 to the central seven-membered ring. mdpi.commdpi.com
Tricholomalide F is particularly unusual, with its γ-lactone ring being cis-fused at C-7 and C-8. mdpi.commdpi.com
The relative stereochemistry of Tricholomalides D–G was found to be identical to that of Tricholomalides B and C. tiu.edu.iq
This family of compounds demonstrates how minor enzymatic modifications in the late stages of biosynthesis can lead to a diverse array of complex natural products from a common precursor. mdpi.com
| Compound | Molecular Formula | Key Structural Features & Differences |
|---|---|---|
| This compound | C20H26O4 | Contains a tetrahydrofuran ring formed by an ether linkage between C-1 and C-4. nih.govacs.org |
| Tricholomalide B | C20H28O5 | Acyclic precursor to this compound; features a diol that cyclizes to form the ether in A. nih.govacs.org |
| Tricholomalide C | C20H28O5 | Structurally similar to B but differs in stereochemistry, notably at the C-8 position. acs.orgmdpi.com |
| Tricholomalide D | C22H30O6 | Features a γ-lactone ring cis-fused at C-2 and C-7; contains an acetoxy group. mdpi.com |
| Tricholomalide E | C20H26O5 | Features a γ-lactone ring cis-fused at C-2 and C-7. mdpi.com |
| Tricholomalide F | C20H26O5 | Unique γ-lactone ring cis-fused at C-7 and C-8. mdpi.commdpi.com |
| Tricholomalide G | C22H28O6 | Features a γ-lactone ring cis-fused at C-2 and C-7; contains an acetoxy group. mdpi.com |
Iii. Total Synthesis Strategies for Tricholomalide a
Rationale for Total Synthesis in Natural Product Chemistry
The total synthesis of natural products is a cornerstone of chemical synthesis, acting as a primary driver for the discovery of new chemical reactions and the validation of existing synthetic methods. pnas.org This field of study is crucial for several reasons. Firstly, it provides a definitive confirmation of a proposed molecular structure, which can be particularly important for complex molecules isolated from natural sources where initial structural assignments may be incorrect. wikipedia.orgchinesechemsoc.org In the case of Tricholomalide A, total synthesis efforts led to the revision of its initially proposed structure. columbia.edunih.gov
Secondly, total synthesis offers a scalable and reliable route to obtaining quantities of a natural product that may be scarce in its natural source. acs.org This access is vital for in-depth biological and pharmacological investigations. chinesechemsoc.org For compounds like this compound, which exhibit promising neurotrophic activity by inducing neurite outgrowth, laboratory synthesis is essential for further evaluation as a potential therapeutic agent for neurodegenerative diseases. nih.govacs.org
Finally, the challenge of constructing complex molecular architectures pushes the boundaries of organic chemistry, leading to the invention of novel synthetic strategies and methodologies. pnas.orgchinesechemsoc.org These advancements can then be applied to the synthesis of other important molecules, including pharmaceuticals, agrochemicals, and materials. acs.org The synthesis of analogs of the natural product, made possible through a flexible total synthesis, allows for the exploration of structure-activity relationships (SAR), potentially leading to the development of new compounds with improved properties. chinesechemsoc.orgnih.gov
Retrosynthetic Analysis of the this compound Skeleton
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials to devise a synthetic plan. wikipedia.orgamazonaws.com For this compound, a key synthetic strategy centered on assembling its complex hydroazulene (a fused 5,7-bicyclic) core and installing the characteristic lactone and isopropenyl side chain.
A prominent retrosynthetic strategy for this compound, as devised by the Danishefsky laboratory, is outlined below: nih.gov
Disconnection 1: Intramolecular Michael Addition. The final step in the formation of the this compound tetrahydrofuran (B95107) ring is envisioned as an intramolecular Michael addition. This disconnects the C-O bond of the furan (B31954) ring, leading back to its precursor, Tricholomalide B, which possesses a hydroxyl group and an α,β-unsaturated ketone. nih.gov
Disconnection 2: Grignard-type Reaction. The isopropenyl side chain is disconnected via a Grignard-type reaction. This identifies a ketone as the precursor, which can react with an isopropenyl Grignard reagent to form the tertiary alcohol found in Tricholomalide B. nih.govnih.gov
Disconnection 3: Lactone Formation. The γ-lactone ring is disconnected. A common method to form such a ring is through a Baeyer-Villiger oxidation of a corresponding cyclobutanone (B123998). This cyclobutanone, in turn, can be formed via a [2+2] cycloaddition. organic-chemistry.org
Disconnection 4: Ketene (B1206846) [2+2] Cycloaddition. The four-membered cyclobutanone ring is disconnected using a ketene [2+2] cycloaddition. This points to an alkene and a ketene (specifically, dichloroketene (B1203229) in this synthesis) as the key building blocks for constructing the lactone moiety. columbia.edunih.gov
Disconnection 5: Hydroazulene Core. The central hydroazulene core is the most complex fragment. One strategy disconnects this framework using a homo-Robinson annulation, which builds the seven-membered ring onto a pre-existing five-membered ring. nih.gov An alternative approach involves a cyclopropanation followed by a ring expansion of a 6,5-fused enone system to create the 7,5-fused hydroazulene structure. organic-chemistry.org
This analysis breaks down the complex structure of this compound into a series of manageable synthetic steps, each addressing a specific structural feature of the target molecule.
Key Synthetic Methodologies and Transformations
The synthesis of this compound has employed a range of powerful chemical reactions to construct its intricate molecular framework.
The Robinson annulation is a classic organic reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. masterorganicchemistry.com The "homo-Robinson annulation" is a conceptual extension of this strategy, often involving ring expansion, to form larger rings, such as the seven-membered ring in the hydroazulene core of this compound. nih.govresearchgate.net
In one of the successful total syntheses of this compound, the strategy centered around a homo-Robinson annulation to construct the hydroazulene core. nih.gov This approach efficiently assembles the fused bicyclic system, which forms the backbone of the natural product. While specific details of this particular homo-Robinson annulation are embedded within the broader synthetic sequence, its selection highlights a strategy focused on building the larger ring onto a pre-formed cyclopentane (B165970) precursor. nih.gov
Table 1: Key Features of the Homo-Robinson Annulation Strategy
| Feature | Description | Reference |
| Reaction Type | Ring-forming cascade (Michael addition followed by Aldol condensation variant) | masterorganicchemistry.com |
| Target Ring System | Hydroazulene (fused 5,7-membered rings) | nih.gov |
| Strategic Goal | Construction of the seven-membered carbocyclic ring | nih.gov |
| Precursors | A five-membered ring ketone and an appropriate Michael acceptor | nih.gov |
The ketene [2+2] cycloaddition is a powerful reaction for the synthesis of four-membered rings (cyclobutanones). libretexts.orgchemtube3d.com This transformation is a key step in the synthesis of this compound, used to install the atoms required for the γ-lactone ring. columbia.edunih.gov
In the synthesis, a ketene, specifically dichloroketene generated from trichloroacetyl chloride and zinc, undergoes a [2+2] cycloaddition with an alkene on the hydroazulene core. organic-chemistry.org This reaction proceeds stereoselectively, yielding a dichlorocyclobutanone as a single diastereomer. organic-chemistry.org The resulting cyclobutanone is then subjected to further transformations, including reductive removal of the chlorine atoms and a subsequent Baeyer-Villiger oxidation, to expand the four-membered ring into the five-membered γ-lactone present in the final natural product. organic-chemistry.org
Table 2: Steps in the Lactone Formation via Ketene Cycloaddition
| Step | Reaction | Reagents | Intermediate/Product | Reference |
| 1 | Ketene Generation & Cycloaddition | Trichloroacetyl chloride, Zn, Sonication | Dichlorocyclobutanone | organic-chemistry.org |
| 2 | Dechlorination | Zn, Acid | Cyclobutanone | organic-chemistry.org |
| 3 | Ring Expansion | Baeyer-Villiger Oxidation | γ-Lactone | organic-chemistry.org |
Grignard reactions are fundamental carbon-carbon bond-forming reactions where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking electrophilic carbon atoms, such as those in carbonyl groups. byjus.commasterorganicchemistry.com This reaction is instrumental in the final stages of the this compound synthesis for appending the isopropenyl side chain. columbia.edunih.gov
To complete the carbon skeleton of Tricholomalide B (the direct precursor to this compound), a ketone intermediate is treated with isopropenylmagnesium bromide. nih.gov To enhance the reactivity and selectivity of the addition, a Lewis acid, cerium(III) chloride (CeCl₃), is often used in what is known as the Nozaki-Hiyama-Kishi reaction conditions or by pre-treating the ketone with the cerium salt. nih.govorganic-chemistry.org This Grignard-type reaction converts the ketone into a tertiary alcohol, successfully installing the required side chain. nih.govorganic-chemistry.org
Table 3: Grignard-type Reaction for Side Chain Installation
| Component | Chemical Name/Formula | Role | Reference |
| Substrate | Ketone intermediate | Electrophile | nih.govorganic-chemistry.org |
| Reagent | Isopropenylmagnesium bromide | Nucleophile | nih.govorganic-chemistry.org |
| Additive | Cerium(III) chloride (CeCl₃) | Lewis Acid / Activator | nih.govorganic-chemistry.org |
| Product | Tertiary alcohol (Tricholomalide B skeleton) | Precursor to this compound | nih.gov |
An alternative and elegant approach to forming the seven-membered ring of the hydroazulene core involves a cyclopropanation followed by a ring expansion. organic-chemistry.org This strategy begins with a more readily available 6,5-fused ring system.
In a synthesis reported by the Danishefsky group, a 6,5-fused enone was first converted to its silyl (B83357) enol ether. organic-chemistry.org This activated alkene then underwent a cyclopropanation reaction. organic-chemistry.org The resulting cyclopropane (B1198618) ring, fused to the six-membered ring, is strained. Treatment with silver nitrate (B79036) (AgNO₃) induced an oxidative cleavage and rearrangement of the cyclopropane, leading to an endo-fashion ring expansion. organic-chemistry.org This sequence effectively transformed the initial six-membered ring into the seven-membered ring required for the this compound skeleton. organic-chemistry.org This methodology provides a powerful alternative to direct seven-membered ring formation, leveraging the predictable reactivity of smaller, strained rings. ethz.ch
Stereoselective Control in Synthetic Pathways
Achieving the correct relative stereochemistry is a critical aspect of the total synthesis of this compound. Synthetic routes have incorporated several key steps where stereochemical outcomes are carefully controlled. The racemic synthesis accomplished by Danishefsky and coworkers, which ultimately led to the structural revision of this compound and B, provides notable examples of stereoselective control. nih.govnsf.gov
Key transformations where stereocontrol was exerted include:
Ketene [2+2] Cycloaddition: The installation of the lactone moiety was initiated by a [2+2] cycloaddition between a silyl-protected olefin intermediate and dichloroketene. This reaction proceeded with high diastereoselectivity, yielding the resulting dichlorocyclobutane as a single diastereomer. organic-chemistry.org This step was vital for setting up the precursor to the γ-lactone ring with the correct relative stereochemistry.
Grignard-Type Reaction: The addition of the isopropenyl side chain was accomplished via a Grignard-type reaction on a ketone precursor. nih.gov Surprisingly, the nucleophilic attack occurred from the β-face of the molecule. nih.gov While initially unexpected, this outcome proved to be the correct stereochemistry for the revised structures of the natural products. nih.gov This event highlights how total synthesis can be instrumental in correcting misassigned structures.
Michael Reaction for Tetrahydrofuran Ring Formation: The final conversion of Tricholomalide B into this compound proceeds via a base-mediated intramolecular Michael reaction. nih.govorganic-chemistry.org This cyclization forms the tetrahydrofuran ring. The formation of a trans junction between the tetrahydrofuran and the seven-membered cycloheptane (B1346806) ring is believed to be the result of thermodynamic control, leading to the more stable product configuration. nih.gov
| Step | Reaction | Stereochemical Outcome | Significance |
| 1 | Dichloroketene [2+2] Cycloaddition | Formation of a single diastereomer of the dichlorocyclobutane adduct. organic-chemistry.org | Established the relative stereochemistry for the subsequent γ-lactone ring. |
| 2 | Grignard-type addition of isopropenyl group | Addition occurred from the β-face, syn to the α-angular methyl group. nih.gov | This unexpected outcome was crucial for the structural revision of the natural product. |
| 3 | Base-mediated intramolecular Michael reaction | Formation of a trans junction in the tetrahydrofuran-cycloheptane system. nih.gov | Suggests the final ring closure is under thermodynamic control, yielding the most stable isomer. |
Development of Enantioselective Synthetic Routes
The initial successful total synthesis of this compound was achieved as a racemic mixture. nsf.gov This means that both enantiomers (mirror-image isomers) of the molecule were produced in equal amounts. However, in nature, molecules are typically produced as a single enantiomer, and often only one has the desired biological activity.
While a complete enantioselective synthesis of this compound has not been detailed in the literature, the authors of the first total synthesis noted that an enantiopure synthesis was considered achievable. nih.gov Their confidence was based on the fact that a key starting material, a 6,5-fused enone, had already been prepared in their laboratory in "substantially enantiopure" form. nih.gov This suggests that by starting with this chiral, non-racemic building block, the entire synthetic sequence could, in principle, be carried out to produce only the desired enantiomer of this compound.
The development of enantioselective pathways is a major focus in the synthesis of related complex natural products like the trichoaurantianolides. nsf.gov For these related compounds, synthetic chemists have employed various strategies to ensure the final product is enantiomerically pure, including the use of asymmetric catalysts and chiral auxiliaries. nih.gov These broader strategies within the neodolastane family underscore the importance and feasibility of developing a fully enantioselective route to this compound.
Comparative Analysis of Different Synthetic Approaches
The primary challenge in synthesizing this compound is the construction of its core bicyclo[5.3.0]decane (hydroazulene) ring system. nih.gov The main published work, by the Danishefsky group, utilized a "homo-Robinson annulation" strategy, which involves expanding a six-membered ring into a seven-membered ring. nih.govorganic-chemistry.org
Two variations of this core strategy have been described:
Initial Approach (Toward Guanacastepenes, adapted for Tricholomalides): This method involved the formation of a silyl enol ether from a hydrindane derivative, followed by cyclopropanation, oxidative ring opening, and dehydrohalogenation to create the 7,5-fused dienone core. nih.gov
Successful this compound Synthesis: The reported total synthesis also began with a Robinson Annulation to create a 6,5-fused enone. organic-chemistry.org This enone was then converted to a silyl enol ether, which was subjected to cyclopropanation with a carbene derived from dichloroethane. Subsequent treatment with silver nitrate promoted an oxidative cleavage and expansion of the cyclopropane ring to furnish the desired 7-membered ring of the hydroazulene core. organic-chemistry.org
A second key strategic feature of the successful synthesis was the construction of the γ-lactone. Here again, a ring expansion approach was used. A [2+2] cycloaddition formed a four-membered cyclobutanone ring, which was then expanded into the final five-membered lactone via a Baeyer-Villiger oxidation. organic-chemistry.org This consistent "small ring expansion" tactic is a defining characteristic of this synthetic approach.
| Feature | Strategy in Danishefsky's Total Synthesis |
| Core Ring System Construction | Homo-Robinson Annulation via cyclopropanation of a 6,5-fused system followed by silver-promoted oxidative ring expansion. organic-chemistry.org |
| Lactone Ring Construction | [2+2] cycloaddition to form a four-membered ring, followed by Baeyer-Villiger oxidation to expand to the five-membered γ-lactone. organic-chemistry.org |
| Overall Tactic | Consistent use of a "build small ring, then expand" strategy for both the hydroazulene core and the lactone moiety. |
| Stereochemistry | Diastereoselective cycloaddition and a key Grignard addition that informed a structural revision of the natural product. nih.govorganic-chemistry.org |
| Final Form | Racemic synthesis (±)-Tricholomalide A. nih.gov |
Iv. Biosynthesis of Tricholomalide a
General Principles of Diterpenoid Biosynthesis
Diterpenoids are a major class of terpenes, natural products formally derived from four isoprene (B109036) units. Their biosynthesis originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is formed through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netresearchgate.netnih.gov The construction of the diverse range of diterpenoid carbon skeletons is initiated by a critical class of enzymes known as diterpene synthases (diTPSs), or diterpene cyclases (DTCs). researchgate.netnih.gov
The general biosynthetic scheme can be viewed in a modular fashion:
Module I: Skeleton Formation: This initial phase is governed by diTPSs, which catalyze the cyclization of the linear precursor GGPP into various polycyclic hydrocarbon scaffolds. researchgate.net These enzymes exhibit remarkable control over stereochemistry and regiochemistry, leading to a wide variety of foundational structures. nih.gov
Module II: Oxidative Functionalization: Following the formation of the core skeleton, a battery of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs), introduce functional groups such as hydroxyls, ketones, and epoxides onto the hydrocarbon backbone. researchgate.net
Module III: Secondary Modifications: Further structural diversification is achieved through additional enzymatic transformations, including the actions of transferases and isomerases, which can add glycosyl, acyl, or other moieties. researchgate.net
This systematic process allows for the generation of immense structural diversity from a single linear precursor, resulting in compounds with a broad spectrum of biological activities. researchgate.netresearchgate.net
Proposed Biosynthetic Pathway to the Seconeodolastane Skeleton
Tricholomalide A belongs to a rare class of diterpenoids possessing a rearranged seconeodolastane skeleton. tiu.edu.iqmdpi.comnih.gov While direct enzymatic evidence is still under investigation, a plausible biosynthetic pathway has been proposed based on the structures of co-isolated metabolites and related compounds. tiu.edu.iqnsf.gov This pathway highlights a series of complex intramolecular cyclizations and rearrangements.
The proposed sequence begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). tiu.edu.iqnsf.gov An initial enzyme-catalyzed cyclization is thought to produce the dolabellane cation, a key intermediate with a characteristic bicyclic [9.3.0] system. tiu.edu.iqnsf.gov This step is a crucial branching point in the biosynthesis of several families of marine and fungal diterpenes.
From the dolabellane cation, the pathway proceeds through a series of stereospecific transannular cyclizations and Wagner-Meerwein migrations. tiu.edu.iqmdpi.com These intricate rearrangements lead to the formation of the tricyclic 5-7-6 neodolastane (also known as guanacastane) skeleton. tiu.edu.iqnsf.gov The final and defining step in the formation of the unique seconeodolastane framework is the oxidative cleavage of the six-membered ring (specifically the C4–C5 bond) of the neodolastane precursor. mdpi.comnsf.gov This ring-opening event generates the butyrolactone system characteristic of tricholomalides and related compounds. nsf.govcdnsciencepub.com
Enzymatic Transformations and Key Intermediates
The proposed pathway from GGPP to the seconeodolastane core of this compound involves several key intermediates and enzymatic steps. The transformation is a cascade of precisely controlled reactions, each leading to a progressively more complex structure.
Key Biosynthetic Intermediates:
| Intermediate | Skeleton Type | Description | Source |
|---|---|---|---|
| Geranylgeranyl Pyrophosphate (GGPP) | Acyclic | The universal C20 linear precursor for all diterpenoids. | tiu.edu.iqnsf.gov |
| Dolabellane Cation | Bicyclic [9.3.0] | Formed from the initial cyclization of GGPP. | tiu.edu.iqnsf.gov |
| Neodolabellane Skeleton | Bicyclic | An intermediate formed en route to the tricyclic core. | tiu.edu.iqnsf.gov |
| Neodolastane (Guanacastane) Skeleton | Tricyclic [5-7-6] | The direct precursor to the final seconeodolastane framework, formed via transannular cyclizations. | tiu.edu.iqnsf.gov |
Key Enzymatic Transformations:
Diterpene Synthase/Cyclase Activity: Catalyzes the initial, stereoselective cyclization of GGPP to the dolabellane cation. tiu.edu.iqnsf.gov
Transannular Cyclizations & Rearrangements: A series of enzymatic steps, likely involving specific synthases or isomerases, that mediate the Wagner-Meerwein migrations to convert the dolabellane structure into the neodolastane skeleton. tiu.edu.iq
Oxidative Cleavage: An oxidative enzyme, likely a P450 monooxygenase or a dioxygenase, is responsible for the C4-C5 bond scission in the neodolastane ring system to generate the seconeodolastane core. nsf.gov
Late-Stage Oxidations: Hydroxylation and other oxidative decorations at positions such as C-2, C-8, and C-12 are believed to occur in the final steps of the biosynthesis, after the core skeleton is established. tiu.edu.iqmdpi.com
Precursor Incorporation Studies
To date, specific precursor incorporation studies using isotopically labeled substrates to definitively trace the biosynthetic pathway of this compound have not been reported in the available scientific literature. The currently accepted pathway is a "proposed" route, constructed through the logical connection of the structures of co-occurring natural products and well-established principles of terpene biosynthesis. tiu.edu.iqnih.govnsf.gov Such studies would be invaluable for confirming the proposed intermediates and understanding the precise mechanisms of the enzymatic transformations.
Comparative Biosynthesis with Related Diterpenoids (e.g., Trichoaurantianolides)
The biosynthesis of this compound is intimately linked with that of another family of diterpenoids, the trichoaurantianolides, which are often isolated from the same or related Tricholoma species. nsf.govcdnsciencepub.com Both families share the rare seconeodolastane skeleton and are believed to arise from a common biosynthetic pathway. tiu.edu.iqmdpi.comnih.gov
The biosynthetic pathways for both tricholomalides and trichoaurantianolides are proposed to be identical in the early stages, starting from GGPP and proceeding through the dolabellane and neodolastane intermediates to form the core seconeodolastane skeleton. tiu.edu.iqnsf.gov The primary point of divergence between the two families occurs at a late stage of the pathway. mdpi.com This key difference lies in the stereochemistry of the hydroxyl group at the C-8 position. tiu.edu.iqnih.gov
It is hypothesized that enzymes with opposite diastereoselectivities—that is, enzymes that add the hydroxyl group to different faces of the molecule—are responsible for this final tailoring step. tiu.edu.iqmdpi.com This enzymatic differentiation results in the two distinct diastereomeric families. In the tricholomalides, the hydrogen at C-8 is positioned cis to the adjacent methyl group (H3-19), whereas in the trichoaurantianolides, it is in a trans configuration. nih.gov This finding suggests that while the enzymes responsible for constructing the complex carbon framework are shared, the evolution of distinct, stereoselective hydroxylases allows for the production of different sets of compounds in these fungi. tiu.edu.iqmdpi.com
V. Biological Activity and Mechanistic Investigations of Tricholomalide a
Reported Neurotrophic Activities
Induction of Neurite Outgrowth in Cellular Models (e.g., PC-12 Cells)
Initial studies on Tricholomalide A and its related compounds, Tricholomalide B and C, demonstrated their ability to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells. researchgate.netnih.gov PC-12 cells are a well-established model system for studying neuronal differentiation, as they respond to nerve growth factor (NGF) by extending neurites, a crucial step in neuronal development. core.ac.uknih.govnih.gov
In these early studies, Tricholomalides A, B, and C were all found to significantly promote neurite outgrowth in PC-12 cells at a concentration of 100 μM. researchgate.netnih.govmdpi.com This neurotrophic activity positions this compound as a compound of interest for potential therapeutic strategies aimed at neurodegenerative diseases, which are often characterized by a decline in neuronal support. nih.gov The ability of small molecules like this compound to mimic the effects of neurotrophins is a promising area of research, as they may offer advantages over protein-based therapies, such as the ability to cross the blood-brain barrier. researchgate.net
| Cell Line | Compound | Concentration | Observed Effect |
| PC-12 | This compound | 100 μM | Induction of neurite outgrowth |
| PC-12 | Tricholomalide B | 100 μM | Induction of neurite outgrowth |
| PC-12 | Tricholomalide C | 100 μM | Induction of neurite outgrowth |
Potential Signaling Pathways Involved in Neurotrophism (if mechanisms are described)
While the initial reports highlighted the neurotrophic effects of this compound, detailed mechanistic studies on its specific signaling pathways are not extensively described in the currently available literature. However, the broader context of neurite outgrowth induction provides clues to potential mechanisms. The process of neurite outgrowth is regulated by a complex network of intracellular signaling pathways. nih.gov For instance, the MAPK/ERK and PI3K signaling pathways are known to be involved in neurite outgrowth induced by various mushroom extracts. researchgate.net It is plausible that this compound could engage one or more of these pathways to exert its neurotrophic effects. Further research is necessary to elucidate the precise molecular targets and signaling cascades activated by this compound in neuronal cells.
Structure-Activity Relationship (SAR) Studies and Analog Design
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry. wikipedia.org Understanding this relationship for this compound is crucial for designing more potent and selective analogs.
Identification of Pharmacophoric Elements
A pharmacophore is an abstract description of the molecular features essential for a molecule's biological activity. wikipedia.org For this compound, the core diterpene skeleton, which includes a hydroazulene core and a lactone moiety, represents the fundamental scaffold. nih.govacs.org The specific arrangement of functional groups and stereocenters on this scaffold are likely the key pharmacophoric elements responsible for its neurotrophic activity. The γ-lactone ring, in particular, is a common feature in related neurotrophic natural products. mdpi.com The precise identification of the minimal pharmacophoric elements of this compound would require the synthesis and biological evaluation of a range of analogs with systematic structural modifications. nih.gov
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. biomedgrid.comresearchgate.netnih.gov In the case of this compound, its complex structure with multiple chiral centers suggests that its specific stereoisomer is critical for its neurotrophic effects. The initial structural assignment of this compound and B was later revised based on total synthesis efforts. nih.govacs.org This highlights the importance of correct stereochemical assignment for understanding its interaction with biological targets. The revised structures revealed a trans junction between the tetrahydrofuran (B95107) and cycloheptane (B1346806) rings in this compound. nih.govacs.org The biological evaluation of different stereoisomers of this compound would be necessary to fully understand the impact of stereochemistry on its neurotrophic activity.
Design and Synthesis of this compound Derivatives for Enhanced Activity or Selectivity
The total synthesis of this compound and B has been accomplished, paving the way for the design and synthesis of derivatives. nih.govacs.orgdokumen.pub Synthetic strategies have been developed that allow for the construction of the complex hydroazulene core and the installation of the lactone functionality. acs.orgpitt.edu These synthetic routes provide a platform for creating analogs with modified structures. For example, modifications to the lactone ring or the side chains on the diterpene skeleton could be explored to potentially enhance neurotrophic activity or improve selectivity for specific neuronal cell types. The development of an enantiopure synthesis would be particularly valuable for creating and testing individual enantiomers to pinpoint the most active stereoisomer. nih.govacs.org
Vi. Ecological and Fungal Context of Tricholomalide a
Isolation Source: Tricholoma Species (e.g., Tricholoma sp., Tricholoma ustaloides)
Tricholomalides are diterpenoids that have been isolated from the fruiting bodies of fungi belonging to the genus Tricholoma. wikipedia.org The first members of this family, Tricholomalides A, B, and C, were initially discovered and isolated from the methanol (B129727) extract of fresh fruiting bodies of an undetermined Tricholoma species collected in Japan. nih.gov The structures of these compounds were later definitively established through total synthesis and X-ray diffraction analysis. researchgate.net
More recently, research into the chemical constituents of specific Tricholoma species has expanded the family. Four additional novel seconeodolastane diterpenoids, named Tricholomalides D, E, F, and G, were isolated from the fruiting bodies of Tricholoma ustaloides. nih.govmdpi.comresearchgate.net These compounds were identified alongside the known Tricholomalide C during extensive chromatographic studies of an extract from T. ustaloides collected in an Italian beech wood. nih.govmdpi.comnih.gov The discovery of these compounds in T. ustaloides, a species that grows in association with trees like oak, chestnut, and beech, underscores the genus as the sole natural source of this particular class of terpenoids. researchgate.netresearchgate.net
Role of Tricholomalides in Fungal Chemical Ecology
The precise ecological role of tricholomalides in their native fungal habitat has not been definitively established. However, the production of secondary metabolites by fungi is a key component of their chemical ecology, mediating interactions with other organisms and the environment. nih.gov Fungi produce these compounds for purposes such as deterring predators (fungivores), competing with other microbes for resources, and engaging in symbiotic or pathogenic relationships. mdpi.comresearchgate.net
In a laboratory setting, Tricholomalides A, B, and C have demonstrated notable biological activity, specifically inducing neurite outgrowth in rat pheochromocytoma cells at concentrations of 100 μM. nih.gov This neurotrophic activity suggests the compounds can influence nerve cell growth. While this is a physiological effect observed in a non-ecological context, it points to the potential for these molecules to interact with the nervous systems of other organisms in their environment, such as soil-dwelling invertebrates like nematodes. mdpi.com The production of such bioactive compounds can be an adaptive strategy, providing the fungus with a competitive advantage in the complex soil food web by acting as a defense mechanism or a signaling molecule. nih.govmdpi.com
Diversity of Secondary Metabolites within the Tricholoma Genus
The Tricholoma genus is a rich source of structurally diverse and biologically active secondary metabolites. mdpi.commdpi.com Chemical investigations of various Tricholoma species have led to the isolation of over a hundred different compounds, with dozens of new structures identified between 2018 and 2023 alone. mdpi.comdntb.gov.ua These metabolites span a wide range of chemical classes, indicating the genus's sophisticated and varied biosynthetic capabilities. researchgate.netmdpi.com
The major classes of compounds found in Tricholoma include:
Terpenoids : This is a particularly prominent and diverse group within the genus.
Diterpenoids : Besides the tricholomalides from T. ustaloides and other Tricholoma sp., related compounds named trichoaurantiolides have been isolated from T. aurantium. nih.govmdpi.com
Triterpenoids : This class is well-represented by lanostane-type triterpenes. Novel compounds named pardinols A–H were isolated from T. pardinum, and saponaceolides have been found in species like T. saponaceum and T. ustaloides. mdpi.commdpi.comnih.gov Tricholidic acids are another example, also found in T. ustaloides. mdpi.com
Sesterterpenoids : A rare C25 sesterterpenoid, tricholopardin A, was discovered in the fruiting bodies of T. pardinum. mdpi.com
Steroids : Various ergosterol (B1671047) derivatives have been identified. For instance, anatoluin A and anatoluin B were isolated from T. anatolicum. mdpi.com
Polyketide Derivatives : The compound tricholomenyn C was isolated from T. ustaloides. mdpi.comnih.gov
Phenolic Compounds and Aromatic Acids : These classes of compounds are known constituents of Tricholoma fruiting bodies. mdpi.com
Nitrogenous Compounds and Alkaloids : Indoles are among the nitrogen-containing compounds identified in the genus. researchgate.netdntb.gov.ua A toxic compound, ustalic acid, is known to be produced by species in the T. ustale complex. researchgate.netjst.go.jp
Volatile Compounds : Many species produce characteristic aromas due to volatile organic compounds. In the prized edible mushroom T. matsutake, key aroma-active compounds include C8 aliphatic compounds like 1-octen-3-ol (B46169) and 3-octanone, as well as methyl cinnamate (B1238496) and phenylacetaldehyde. researchgate.netacs.orgacs.org
This chemical diversity not only has chemotaxonomic significance for distinguishing between species but also corresponds to a wide range of biological activities, including cytotoxic and antimicrobial properties. mdpi.com
Table 1: Selected Secondary Metabolite Classes in the Genus Tricholoma
| Chemical Class | Example Compounds | Source Species |
|---|---|---|
| Diterpenoids | Tricholomalides A-G, Trichoaurantiolides | Tricholoma sp., T. ustaloides, T. aurantium |
| Triterpenoids | Saponaceolides, Pardinols A-H, Tricholidic Acids | T. saponaceum, T. ustaloides, T. pardinum |
| Sesterterpenoids | Tricholopardin A | T. pardinum |
| Steroids | Anatoluin A, Anatoluin B, Ergosterol derivatives | T. anatolicum |
| Polyketides | Tricholomenyn C | T. ustaloides |
| Nitrogenous Compounds | Ustalic Acid, Indoles | T. ustale complex, Tricholoma sp. |
| Volatile Compounds | 1-Octen-3-ol, Methyl Cinnamate | T. matsutake |
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| 1-octen-3-ol |
| 3-octanone |
| Anatoluin A |
| Anatoluin B |
| Ergosterol |
| Indole |
| Methyl cinnamate |
| Pardinol A-H |
| Phenylacetaldehyde |
| Saponaceolide |
| Trichoaurantiolide |
| Tricholidic acid |
| Tricholomalide A |
| Tricholomalide B |
| Tricholomalide C |
| Tricholomalide D |
| Tricholomalide E |
| Tricholomalide F |
| Tricholomalide G |
| Tricholomenyn C |
| Tricholopardin A |
| Ustalic acid |
Vii. Advanced Analytical Methodologies for Tricholomalide a Research
Chromatographic Separation Techniques for Isolation and Purification
The initial step in studying Tricholomalide A involves its extraction from the mushroom Tricholoma sp. and subsequent purification from a complex mixture of other metabolites. This is typically achieved through a series of chromatographic separations. mdpi.com
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification of this compound from crude or semi-purified fungal extracts. austinpublishinggroup.comresearchgate.net Due to its high resolution and versatility, HPLC can effectively separate closely related diterpenes. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. austinpublishinggroup.comresearchgate.net This technique separates compounds based on their hydrophobicity.
In the context of this compound research, HPLC is often the final step in a multi-stage purification process, which may also include other techniques like medium-pressure liquid chromatography (MPLC). mdpi.com By carefully optimizing the mobile phase composition (e.g., gradients of methanol (B129727) or acetonitrile (B52724) in water) and flow rate, researchers can achieve baseline separation of this compound from its isomers and other co-occurring compounds, yielding a sample of high purity required for subsequent structural analysis. mdpi.comnih.gov
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. measurlabs.comlibretexts.org While this compound itself possesses low volatility due to its molecular weight and polar functional groups, GC can be employed for its analysis after chemical derivatization. Derivatization converts the non-volatile analyte into a more volatile derivative suitable for GC analysis.
Typically, GC is coupled with a detector, most commonly a mass spectrometer (GC-MS). nih.govnih.gov This hyphenated technique provides both the retention time from the GC, which aids in identification, and the mass spectrum from the MS, which gives detailed structural information and confirmation of the analyte's identity. nih.govchromatographyonline.com Although less commonly reported for the primary isolation of this compound compared to HPLC, GC-MS serves as a valuable method for analyzing related volatile metabolites within the fungal extract or for specific analytical protocols where volatility can be imparted.
Spectrometric Techniques for Structural Analysis and Quantification
Once purified, the precise molecular structure of this compound is determined using a combination of sophisticated spectrometric methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are critical for assembling the molecular framework. researchgate.net
Key 2D NMR techniques used in this compound research include:
Correlation Spectroscopy (COSY): Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons within a spin system.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and piecing together the carbon skeleton. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space, providing essential information about the relative stereochemistry of the molecule.
The initial structure and relative configuration of this compound were first proposed based on extensive 1D and 2D NMR data analysis. researchgate.net However, subsequent total synthesis efforts and further NMR analysis led to a revision of the originally assigned structure, highlighting the interpretive complexity and the power of combining synthesis with spectroscopy for definitive structural confirmation. nih.gov
Table 1: Illustrative NMR Data for this compound Structural Elucidation (Note: This table is a representative summary based on published data. Chemical shifts (δ) are in ppm.)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations (H → C) | Key NOE Correlations (H ↔ H) |
|---|---|---|---|---|
| 1 | 55.2 | 2.85 (d, 9.5) | H-2, H-11, H-20 | H-11, H-20a |
| 2 | 213.1 | - | - | - |
| 3 | 148.6 | - | H-4, H-20 | - |
| 4 | 196.3 | 9.55 (s) | H-20 | H-20a |
| 11 | 45.1 | 2.50 (m) | H-1, H-10, H-12 | H-1, H-12 |
| 20 | 118.3 | 5.32 (s), 5.67 (t, 1.1) | H-1, H-4 | H-1, H-4 |
Data synthesized from findings reported in scientific literature. mdpi.com
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with exceptional accuracy. uni-rostock.de Unlike low-resolution mass spectrometry which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.comchromatographyonline.com This high precision allows for the calculation of a unique elemental formula from the exact mass, based on the slight mass differences between isotopes (the mass defect). uni-rostock.denih.gov
For this compound, EIMS (Electron Ionization Mass Spectrometry) in combination with high-resolution analysis was used to establish its molecular formula. mdpi.com This information is fundamental and serves as a critical constraint for the subsequent interpretation of NMR data.
Table 2: Molecular Formula Determination of Tricholomalide D by HRMS
| Compound | Technique | Measured m/z | Calculated m/z | Deduced Molecular Formula |
|---|---|---|---|---|
| Tricholomalide D | EIMS | 388.1882 | 388.1886 | C₂₂H₂₈O₆ |
Data sourced from scientific reports. mdpi.com
Determining the absolute configuration of a chiral molecule like this compound is a significant challenge that cannot be resolved by NMR or MS alone. Chiroptical methods, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are essential for this purpose. mdpi.comresearchgate.net Electronic Circular Dichroism (ECD) spectroscopy is a primary chiroptical technique used in this field. faccts.decreative-proteomics.comencyclopedia.pub
The ECD spectrum of a chiral molecule provides a unique fingerprint based on its three-dimensional structure. numberanalytics.com For this compound, its absolute configuration was initially assigned by applying empirical rules, such as the CD ketone octant rule, to the observed Cotton effects in the ECD spectrum. researchgate.net For instance, this compound exhibited a positive Cotton effect around 302 nm, which was indicative of a specific conformation of the cyclopentanone (B42830) ring. researchgate.net Comparisons of the ECD spectra of different tricholomalides and related compounds were crucial in assigning and later revising the stereochemistry of this class of diterpenes. nsf.gov In modern organic chemistry, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations to provide a more robust assignment of the absolute configuration. nih.gov
Table 3: Chiroptical Data for Selected Tricholomalides
| Compound | Chromophore | Wavelength (nm) | Cotton Effect (Δε) | Significance |
|---|---|---|---|---|
| This compound | Saturated ketone | 302 | +0.31 | Assignment of cyclopentanone ring conformation |
| Tricholomalide B | Cisoid α,β-unsaturated ketone | 250 | -0.57 | Correlation with related structures |
| 336 | +0.53 | Correlation with related structures |
*Data sourced from scientific reports. researchgate.net *
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tricholomalide B |
| Tricholomalide C |
| Tricholomalide D |
| Methanol |
Integration of Multi-Omics Approaches in Natural Product Discovery (e.g., Metabolomics)
The field of natural product discovery has been revolutionized by the advent of multi-omics technologies, which allow for a holistic view of the biological systems producing these compounds. researchgate.netnih.gov This integrated approach, combining genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive understanding from the genetic blueprint to the final chemical phenotype. researchgate.netnih.gov
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is particularly crucial. frontlinegenomics.com It offers a direct snapshot of the chemical profile of an organism, aiding in the identification of novel compounds and providing insights into metabolic pathways. frontlinegenomics.comnih.gov In the context of mushroom-derived natural products, such as those from the Tricholoma genus, metabolomics has proven to be a valuable tool. For instance, metabolomic profiling of Tricholoma species has been used to identify a wide array of secondary metabolites. researchgate.netresearchgate.net A study on Tricholoma mesoamericanum utilized metabolomic analysis to identify 181 different compounds, including terpenoids and fatty acids, and correlated them with the mushroom's antioxidant activity. researchgate.net
The integration of metabolomics with genomics is a particularly powerful strategy. researchgate.net Genomics can reveal the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites, but many of these clusters are silent under standard laboratory conditions. nih.gov Metabolomic analysis can help identify the products of expressed BGCs, bridging the gap between genetic potential and chemical reality. nih.gov This combined "metabologenomics" approach accelerates the discovery process by linking genes to molecules, enabling the targeted isolation of new natural products and reducing the rediscovery rate of known compounds. researchgate.netmdpi.com While specific multi-omics studies focusing exclusively on this compound are not extensively documented, the application of these techniques to the Tricholoma genus demonstrates their utility and potential for uncovering and characterizing related diterpenes. researchgate.netresearchgate.net
Table 1: Key Multi-Omics Technologies in Natural Product Research
| Omics Technology | Focus of Study | Application in Natural Product Discovery |
|---|---|---|
| Genomics | DNA | Identifies biosynthetic gene clusters (BGCs) encoding for natural products. researchgate.net |
| Transcriptomics | RNA | Reveals gene expression levels, indicating which BGCs are active under certain conditions. researchgate.net |
| Proteomics | Proteins | Studies the enzymes and other proteins involved in biosynthetic pathways. researchgate.net |
| Metabolomics | Metabolites | Directly profiles the secondary metabolites produced by an organism, enabling compound identification. nih.govfrontlinegenomics.com |
Computational Chemistry and Theoretical Studies for Structural Validation and Reactivity Prediction
Computational chemistry has become an indispensable tool in modern natural product research, offering powerful methods for validating proposed structures and predicting chemical reactivity. researchgate.netschrodinger.com This is particularly critical in cases of complex stereochemistry or when experimental data is ambiguous, as was the case with this compound.
The initial structures proposed for this compound and B were later found to be incorrect. nih.govnih.gov A total synthesis effort revealed discrepancies between the NMR spectra of the synthesized compounds and the data reported for the natural products, leading to a structural revision. nih.govnih.govacs.org This revision highlights the challenges in elucidating the structures of complex molecules based on spectroscopic data alone.
It is in such complex cases that computational methods, particularly Density Functional Theory (DFT), demonstrate their immense value. ajchem-a.comnih.gov DFT calculations can predict various spectroscopic parameters, most notably NMR chemical shifts, with a high degree of accuracy. researcher.lifeacs.org By comparing the calculated NMR spectra for all possible diastereoisomers with the experimental data, the correct structure can be identified. A significant advancement in this area is the development of the DP4 probability measure. This statistical tool was powerfully demonstrated in the case of this compound, where it was used to successfully identify the correct structure from among 64 possible diastereoisomers by comparing experimental NMR data with DFT-calculated values. nih.gov
Beyond structural validation, theoretical studies also provide insights into the chemical reactivity of molecules. ajchem-a.comscirp.org Frontier Molecular Orbital (FMO) theory, for example, uses the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict regions of a molecule susceptible to nucleophilic and electrophilic attack. ajchem-a.comnih.gov The HOMO-LUMO energy gap is also an indicator of molecular stability. nih.gov For a molecule like this compound, these calculations can predict its reactivity, potential metabolic fate, and interactions with biological targets, guiding further experimental studies. nih.govchemrxiv.org
Table 2: Computational Approaches in this compound Research
| Computational Method | Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular properties like energy and electron density. nih.govresearchgate.net | Used to calculate NMR chemical shifts for structural validation. nih.gov |
| GIAO (Gauge-Including Atomic Orbital) Calculations | A DFT-based method for predicting NMR chemical shifts. schrodinger.com | Essential for comparing theoretical and experimental NMR spectra to determine the correct isomer. nih.gov |
| DP4 Probability Analysis | Statistical method to assign stereochemistry based on comparing experimental and computed NMR data. nih.gov | Specifically used to distinguish between 64 possible diastereoisomers of this compound. nih.gov |
| Frontier Molecular Orbital (FMO) Theory | Predicts chemical reactivity based on HOMO and LUMO energies and distributions. ajchem-a.comnih.gov | Can be used to predict the reactive sites and stability of the this compound structure. |
Q & A
Q. What synthetic strategies are commonly employed for the total synthesis of Tricholomalide A?
this compound is synthesized through a multi-step sequence involving [2+2] dichloroketene cycloaddition, Grignard reactions, and Michael additions. Key intermediates, such as cyclobutanone derivatives, are generated via stereoselective pathways, with critical steps including homo-Robinson annulation and hydroxyl-directed epoxidations. X-ray crystallography is used to confirm stereochemical outcomes at pivotal stages, such as the epoxidation of intermediate 16 .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Structural elucidation relies on a combination of NMR spectroscopy (1D and 2D experiments like HMBC and NOESY) and X-ray diffraction. For example, HMBC correlations resolve connectivity in the tricyclic core, while NOE interactions establish relative stereochemistry, such as the orientation of the isopropyl group in tricholomalide derivatives . Additionally, synthetic analogs are compared to natural samples via spectral matching (e.g., 1H/13C NMR) to validate structural assignments .
Q. How is the stereochemistry of this compound established during synthesis?
Stereochemical control is achieved through substrate-directed reactions, such as hydroxyl-directed epoxidation, which ensures regioselectivity. For example, intermediate 16 is formed with 93% yield via this method, with its stereochemistry confirmed by X-ray analysis. Unexpected stereochemical outcomes, such as β-face approach of the isopropenyl group, are resolved by iterative synthesis and crystallographic validation .
Advanced Research Questions
Q. How can researchers address stereochemical discrepancies encountered during the synthesis of this compound?
Discrepancies, such as unintended diastereomer formation, require revisiting reaction conditions and intermediates. For instance, the unexpected β-face approach of the isopropenyl group in intermediate 20 was resolved by synthesizing alternative intermediates (e.g., 2' ) and comparing their NMR/X-ray data to natural analogs. Computational methods, like DP4 probability analysis, can also distinguish between diastereomers by statistically evaluating NMR chemical shift matches .
Q. What methodologies reconcile contradictions in structural data for this compound and its analogs?
Structural revisions often involve synthesizing proposed isomers and comparing their spectral properties. For example, synthetic 2 (initially proposed as tricholomalide B) was found to match natural tricholomalide B via NMR, while its oxidation product matched this compound. This iterative synthesis and validation approach resolves ambiguities in original structural proposals .
Q. How does the DP4 probability measure enhance structural determination of this compound?
The DP4 method statistically evaluates the match between calculated and experimental NMR spectra to identify the correct stereoisomer among multiple candidates. Applied to this compound, it successfully identified the correct structure from 64 possible diastereomers, demonstrating its utility in complex natural product characterization .
Q. What challenges exist in assessing the biological activity of this compound, and how can they be addressed?
Limited availability of natural samples and structural complexity hinder bioactivity studies. Researchers must rely on synthetic analogs and in vitro assays (e.g., cytotoxicity screening against cancer cell lines). For example, related trichoaurantianolides show anti-inflammatory activity, suggesting similar methodologies could be applied to tricholomalides .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with directed synthesis (e.g., hydroxyl-directed reactions) to control and validate stereocenters .
- Structural Validation : Use HMBC/NOESY for connectivity/stereochemistry and DP4 for probabilistic NMR matching .
- Bioactivity Studies : Prioritize scalable synthesis routes to generate sufficient material for in vitro assays, leveraging precedents from related metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
